3-{3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one
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Overview
Description
3-{3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core linked to a piperazine ring substituted with a 3,4-dichlorophenyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-{3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3,4-dichloroaniline with ethylene glycol in the presence of a catalyst to form 3,4-dichlorophenylpiperazine.
Quinazolinone Core Formation: The quinazolinone core is synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form quinazolin-4(3H)-one.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the quinazolinone core using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-{3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the amide bond, forming the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and reduce inflammation.
Comparison with Similar Compounds
3-{3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one can be compared with other similar compounds, such as:
5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: This compound also contains a piperazine ring substituted with a 3,4-dichlorophenyl group, but it has an oxadiazole core instead of a quinazolinone core.
2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: This compound has a similar piperazine ring but with a different core structure, a triazolopyridine.
The uniqueness of this compound lies in its specific combination of the quinazolinone core and the substituted piperazine ring, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H20Cl2N4O2 |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
3-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C21H20Cl2N4O2/c22-17-6-5-15(13-18(17)23)25-9-11-26(12-10-25)20(28)7-8-27-14-24-19-4-2-1-3-16(19)21(27)29/h1-6,13-14H,7-12H2 |
InChI Key |
OZPONWOWUMJMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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